molecular formula C21H32N2O2 B1660628 N-(1,3-Benzoxazol-2-YL)tetradecanamide CAS No. 805323-96-0

N-(1,3-Benzoxazol-2-YL)tetradecanamide

Cat. No.: B1660628
CAS No.: 805323-96-0
M. Wt: 344.5
InChI Key: BRJRBGAVMQYSDW-UHFFFAOYSA-N
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Description

N-(1,3-Benzoxazol-2-YL)tetradecanamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzoxazol-2-YL)tetradecanamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents such as 1,4-dioxane and using catalysts like BF3·Et2O .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzoxazol-2-YL)tetradecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in various substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of N-(1,3-Benzoxazol-2-YL)tetradecanamide involves its interaction with specific molecular targets and pathways. The compound is known to exhibit antimicrobial and anticancer activities by inhibiting key enzymes and proteins involved in cell growth and proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.

    Benzoxazole-2-carboxamide: Known for its antimicrobial and anticancer properties.

    Benzoxazole-2-thiol: Exhibits antifungal and antibacterial activities.

Uniqueness

N-(1,3-Benzoxazol-2-YL)tetradecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties and enhances its biological activity.

Properties

IUPAC Name

N-(1,3-benzoxazol-2-yl)tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(24)23-21-22-18-15-13-14-16-19(18)25-21/h13-16H,2-12,17H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJRBGAVMQYSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50840352
Record name N-(1,3-Benzoxazol-2-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50840352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805323-96-0
Record name N-(1,3-Benzoxazol-2-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50840352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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